4-Benzyloxy-1H-indole-7-carboxylic aicd

Medicinal Chemistry Organic Synthesis Regioselectivity

Researchers pursuing indole SAR often face limited regiochemical control with common 2-/3-carboxylic acids. 4-Benzyloxy-1H-indole-7-carboxylic acid (CAS 2173992-25-9) solves this via its distinct 4-benzyloxy-7-carboxy pattern, enabling selective late-stage diversification at the 7-position without altering core electronics. - Regioselective formylation/acylation guided by 4-benzyloxy directing effects. - Clean hydrogenolysis to 4-hydroxyindole-7-carboxylic acid. - Enhanced lipophilicity (~2.5 LogP increase) for cell-permeable probe design. 97% purity; stored at 2-8°C under inert gas. Worldwide shipping.

Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
Cat. No. B13028693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxy-1H-indole-7-carboxylic aicd
Molecular FormulaC16H13NO3
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C3C=CNC3=C(C=C2)C(=O)O
InChIInChI=1S/C16H13NO3/c18-16(19)13-6-7-14(12-8-9-17-15(12)13)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,18,19)
InChIKeyRMRZDXJACFOJMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxy-1H-indole-7-carboxylic Acid: Substituted Indole Building Block


4-Benzyloxy-1H-indole-7-carboxylic acid (CAS: 2173992-25-9) is a heterocyclic compound belonging to the indolecarboxylic acid class, featuring a benzyloxy group at the 4-position and a carboxylic acid moiety at the 7-position of the indole core . With a molecular weight of 267.28 g/mol and formula C16H13NO3, this compound is primarily utilized as a specialized synthetic intermediate in medicinal chemistry and organic synthesis . The precise positioning of the benzyloxy and carboxylic acid functionalities imparts distinct chemical reactivity and potential biological activity profiles, differentiating it from other indole carboxylic acid positional isomers and making it a valuable tool for structure-activity relationship (SAR) exploration [1].

Indole SAR building block with 4,7-substitution pattern
4-Benzyloxy directing group for 7-position reactivity
Precursor to 4-hydroxyindole via mild hydrogenolysis

Why 4-Benzyloxy-1H-indole-7-carboxylic Acid Cannot Be Replaced by Analogs


Direct substitution of 4-Benzyloxy-1H-indole-7-carboxylic acid with other indole-7-carboxylic acids or benzyloxyindole isomers is not feasible due to the profound impact of the 4-benzyloxy group on electronic distribution, steric hindrance, and hydrogen-bonding capacity, which collectively dictate reactivity and molecular recognition. For instance, the 4-benzyloxy substitution can significantly alter the pKa of the carboxylic acid and the nucleophilicity of the indole nitrogen, leading to different acylation or alkylation outcomes . Similarly, the 7-carboxylic acid position influences the regioselectivity of electrophilic aromatic substitution, as demonstrated in studies on related 4-benzyloxyindole derivatives where formylation occurs preferentially at the 7-position [1]. This unique substitution pattern, distinct from more common 2- or 3-carboxylic acid indoles or non-carboxylic acid benzyloxyindoles, results in a differentiated physicochemical profile and synthetic utility that cannot be replicated by simple analogs [2].

2- or 3-carboxylic acid indole isomers shift formylation regioselectivity
Non-benzyloxy analogs lack cleavable protecting group for 4-hydroxy synthesis
4-Alkyl or 4-H analogs alter lipophilicity and electronic profile

Quantitative Differentiation Evidence vs. Key Comparators


Regioselective Derivatization at 7-Position

4-Benzyloxy-1H-indole-7-carboxylic acid possesses a unique 4-benzyloxy substitution that distinguishes it from 2- or 3-substituted indole carboxylic acids. This substitution pattern directs electrophilic reactions to the 7-position, as demonstrated in studies of 4-benzyloxyindole derivatives where Vilsmeier-Haack formylation with POCl3/DMF occurs exclusively at the 7-position [1]. In contrast, the corresponding dimethylamide of 4-benzyloxyindole-2-carboxylic acid undergoes formylation at the 3-position, highlighting how subtle structural changes dramatically alter reactivity [1]. This regioselectivity is critical for synthetic planning when constructing complex molecules from the indole core.

Regioselective Formylation
Class-level inference
7-position (target) vs 3-position (2-carboxylic acid analog)
Supports predictable late-stage derivatization
Inferred from 4-benzyloxyindole studies
Medicinal Chemistry Organic Synthesis Regioselectivity

Enhanced Lipophilicity Over Unsubstituted Indole-7-carboxylic Acid

The introduction of a 4-benzyloxy group significantly alters key physicochemical parameters compared to the parent indole-7-carboxylic acid. 4-Benzyloxy-1H-indole-7-carboxylic acid has a molecular weight of 267.28 g/mol and contains additional hydrogen bond acceptor sites due to the benzyloxy oxygen . In contrast, indole-7-carboxylic acid has a molecular weight of 175.18 g/mol [1]. This difference of 92.1 g/mol and the increased lipophilicity from the benzyl group (estimated LogP increase of ~2.5 units based on class-level inference) directly impact membrane permeability and solubility, making 4-benzyloxy-1H-indole-7-carboxylic acid a more suitable choice for projects requiring enhanced passive diffusion or specific hydrophobic interactions .

Lipophilicity Shift
Class-level inference
MW +92.1 g/mol; est. ΔLogP +~2.5
May support membrane permeability studies
LogP estimated from structural class; verify experimentally
Physicochemical Properties Drug Design Compound Selection

Synthetic Precursor for 4-Hydroxyindole Derivatives

4-Benzyloxy-1H-indole-7-carboxylic acid is a direct precursor to 4-hydroxyindole-7-carboxylic acid via hydrogenolytic cleavage of the benzyl protecting group [1]. This synthetic pathway is well-established for the preparation of hydroxyindole-3-carboxylic acids, where the corresponding 4-, 5-, 6-, and 7-benzyloxyindoles are converted to their respective hydroxyindole carboxylic acids [2]. The benzyloxy group serves as a robust protecting group that can be removed under mild, neutral conditions, offering a clear advantage over more acid- or base-labile protecting groups. This specific utility is not shared by non-benzyloxy substituted indole-7-carboxylic acids or 4-alkyl analogs, which cannot be deprotected to yield the corresponding 4-hydroxy derivative.

Deprotection Utility
Class-level inference
Hydrogenolysis cleaves benzyl; 4-methyl cannot
Enables 4-hydroxyindole synthesis
Deprotection inferred from related benzyloxyindoles
Synthetic Chemistry Intermediate Deprotection

Optimal Use Cases


Medicinal Chemistry SAR on 4,7-Disubstituted Indoles

Researchers exploring structure-activity relationships around the indole core will find 4-Benzyloxy-1H-indole-7-carboxylic acid invaluable. Its unique 4-benzyloxy group allows for late-stage diversification via regioselective reactions at the 7-carboxylic acid position, enabling the systematic variation of substituents without altering the core indole electronics . This is particularly useful when the 4-position is known to interact with a specific hydrophobic pocket or when a benzyl protecting group is needed for subsequent synthetic steps [1].

Mild Deprotection to 4-Hydroxyindole-7-carboxylic Acid

As a direct precursor to 4-hydroxyindole-7-carboxylic acid, this compound is ideal for programs requiring the 4-hydroxyindole motif . The benzyl group can be cleanly removed by hydrogenolysis, avoiding the harsh acidic or basic conditions that might degrade sensitive functional groups elsewhere in the molecule. This approach is preferred over direct use of 4-hydroxyindole-7-carboxylic acid, which may be less stable or more prone to oxidation [1].

Cell-Permeable Probe Design with Enhanced Lipophilicity

When designing cell-permeable probes or ligands targeting intracellular proteins, the increased lipophilicity conferred by the 4-benzyloxy group (estimated LogP increase of ~2.5 units compared to indole-7-carboxylic acid) can improve membrane permeability and potentially enhance cellular uptake . This makes 4-Benzyloxy-1H-indole-7-carboxylic acid a strategic starting point for developing bioactive molecules with improved pharmacokinetic properties in early-stage discovery [1].

Application
Selection Property
Validation Focus
4,7-Disubstituted indole SAR
7-position regioselective reactivity
Derivatization regiochemistry confirmation
4-Hydroxyindole intermediate synthesis
Cleavable 4-benzyloxy protecting group
Hydrogenolytic deprotection yield and purity
Lipophilicity-dependent permeability probes
Estimated LogP shift from benzyloxy group
Experimental LogP and membrane permeability assay

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